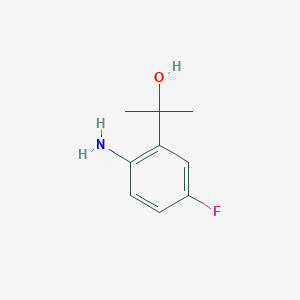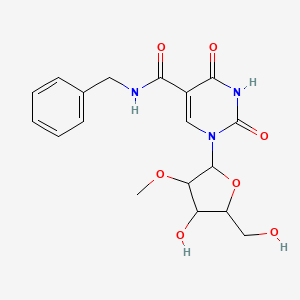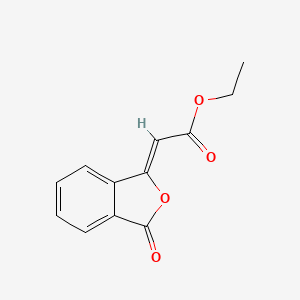
Isopentenyladenine9-Glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopentenyladenine-9-Glucoside is a naturally occurring cytokinin, a class of phytohormones involved in various plant growth and development processes. It is a glucoside derivative of isopentenyladenine, which is known for its role in delaying leaf senescence, promoting shoot regeneration, and inhibiting root growth . This compound is particularly significant in the study of cytokinin metabolism and its effects on plant physiology.
准备方法
Synthetic Routes and Reaction Conditions: Isopentenyladenine-9-Glucoside can be synthesized through the reaction of isopentenyladenine with UDP-D-glucose, catalyzed by UDP glycosyltransferases . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: While specific industrial production methods for Isopentenyladenine-9-Glucoside are not well-documented, the general approach involves biotechnological processes using genetically engineered microorganisms or plant cell cultures to produce the compound in larger quantities. These methods leverage the natural biosynthetic pathways of the host organisms to achieve efficient production.
化学反应分析
Types of Reactions: Isopentenyladenine-9-Glucoside primarily undergoes hydrolysis and glycosylation reactions. Hydrolysis can convert it back to isopentenyladenine, while glycosylation involves the addition of glucose moieties to form various glucosides .
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or enzymatic conditions to break the glycosidic bond.
Glycosylation: Utilizes UDP-D-glucose and glycosyltransferases under controlled pH and temperature conditions.
Major Products:
Hydrolysis: Produces isopentenyladenine and glucose.
Glycosylation: Forms various glucoside derivatives depending on the specific glycosyltransferase used.
科学研究应用
Isopentenyladenine-9-Glucoside has a wide range of applications in scientific research:
Plant Biology: Used to study cytokinin metabolism and its effects on plant growth, development, and senescence.
Biotechnology: Employed in the development of genetically engineered plants with enhanced growth characteristics.
Medicine: Investigated for its potential anti-aging properties due to its role in delaying senescence.
作用机制
Isopentenyladenine-9-Glucoside exerts its effects by modulating cytokinin-associated genes. It binds to cytokinin receptors, initiating a signal transduction cascade that activates type-B response regulators, which are transcription factors mediating the transcriptional response to cytokinins . This leads to the upregulation of photosynthetic genes and downregulation of catabolic genes, thereby delaying senescence and promoting growth.
相似化合物的比较
Trans-Zeatin: Another cytokinin with similar growth-promoting effects but different metabolic pathways.
Cis-Zeatin: A less active isomer of zeatin with distinct biological activity.
Dihydrozeatin: A hydrogenated form of zeatin with unique properties.
Uniqueness: Isopentenyladenine-9-Glucoside is unique due to its specific glucosylation at the N9 position, which affects its stability, solubility, and transportability across cellular membranes . This glucosylation also influences its metabolic fate and biological activity, distinguishing it from other cytokinins.
属性
分子式 |
C16H23N5O5 |
|---|---|
分子量 |
365.38 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19) |
InChI 键 |
XEHLLUQVSRLWMH-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)




![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;dihydrochloride](/img/structure/B12096856.png)


![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B12096877.png)


